molecular formula C17H13NO4 B3046810 Ethyl 4-(1,3-dioxoisoindolin-2-yl)benzoate CAS No. 130872-52-5

Ethyl 4-(1,3-dioxoisoindolin-2-yl)benzoate

Cat. No.: B3046810
CAS No.: 130872-52-5
M. Wt: 295.29 g/mol
InChI Key: VZXXZZACBBUGDT-UHFFFAOYSA-N
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Description

Ethyl 4-(1,3-dioxoisoindolin-2-yl)benzoate is an organic compound with the molecular formula C17H13NO4. It is a derivative of isoindoline-1,3-dione, characterized by an ethyl ester group attached to a benzoic acid moiety.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1,3-dioxoisoindolin-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoindoline derivatives, carboxylic acids, and reduced isoindoline compounds .

Mechanism of Action

The mechanism of action of Ethyl 4-(1,3-dioxoisoindolin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(1,3-dioxoisoindolin-2-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and industrial processes .

Properties

IUPAC Name

ethyl 4-(1,3-dioxoisoindol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-2-22-17(21)11-7-9-12(10-8-11)18-15(19)13-5-3-4-6-14(13)16(18)20/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXXZZACBBUGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354160
Record name Benzoic acid, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130872-52-5
Record name Benzoic acid, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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